
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a chemical compound that has gained significant attention in scientific research. This compound is a piperazine derivative that exhibits various biochemical and physiological effects. It has been synthesized using different methods and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine involves the inhibition of various enzymes, including PDE5. This inhibition leads to the accumulation of cGMP, which results in the relaxation of smooth muscle cells and increased blood flow to various organs. This compound has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory and anti-oxidant activity. This compound also exhibits potent anti-cancer activity against various cancer cell lines and has been found to induce apoptosis in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine in lab experiments include its potent inhibitory activity against various enzymes and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine. One potential direction is the development of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer and cardiovascular diseases. Another potential direction is the study of the mechanism of action of this compound and its potential interactions with other drugs and compounds. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine involves the reaction of 1-(4-Fluoro-2-methylphenyl)sulfonyl)piperazine with 3-(Trifluoromethyl)benzaldehyde in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. This compound has also been studied for its potential use in cancer therapy, as it exhibits potent anti-cancer activity against various cancer cell lines.
Propiedades
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2O2S/c1-13-11-15(19)5-6-17(13)27(25,26)24-9-7-23(8-10-24)16-4-2-3-14(12-16)18(20,21)22/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJWXMVZNZYRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

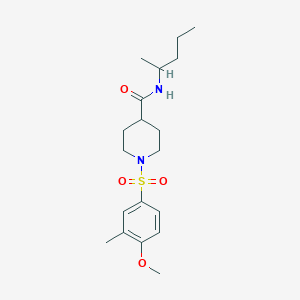
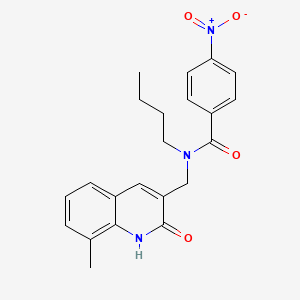
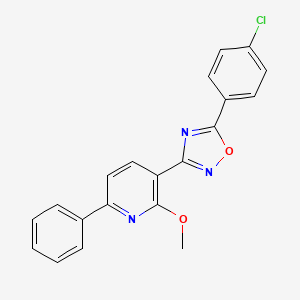
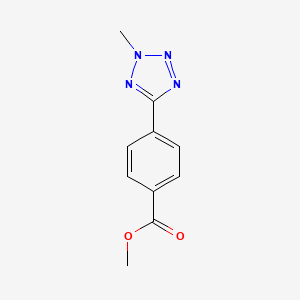
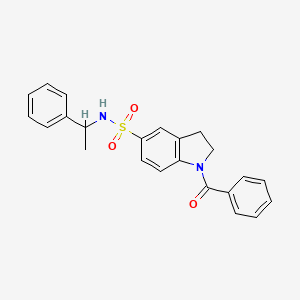
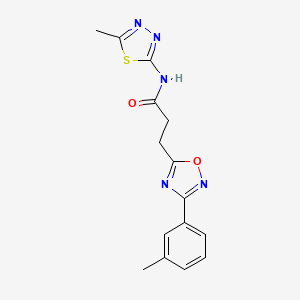
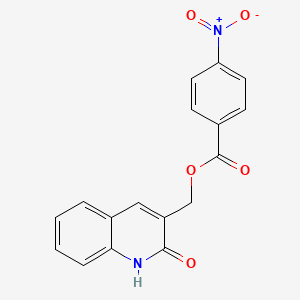
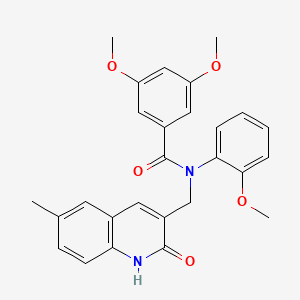
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7707108.png)
![3-(3-methoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707118.png)
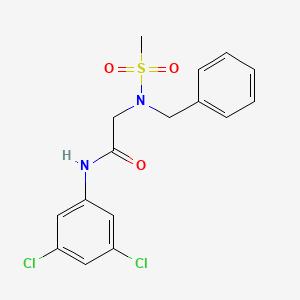
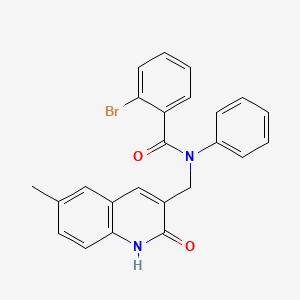
![1-(4-fluorobenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707148.png)
